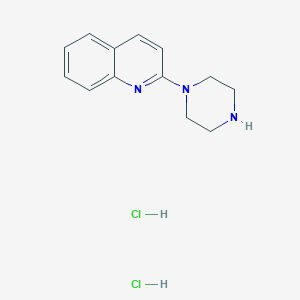

2-(piperazin-1-yl)quinoline dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-piperazin-1-ylquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSMLXMNONDXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution of 2-Chloroquinoline with Piperazine

The core synthetic strategy involves the substitution of the chlorine atom at the 2-position of quinoline derivatives by the nucleophilic nitrogen of piperazine. This reaction typically occurs in polar aprotic solvents such as N,N-dimethylformamide (DMF), under inert atmosphere and elevated temperatures.

| Parameter | Details |

|---|---|

| Starting material | 2-Chloroquinoline or substituted analogues |

| Nucleophile | Piperazine or substituted piperazines |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 110–130 °C |

| Atmosphere | Nitrogen (inert) |

| Reaction time | 2–12 hours |

| Workup | Quenching with saturated aqueous sodium bicarbonate, extraction with methylene chloride, drying over sodium sulfate |

- A solution of 2-chloroquinoline (or substituted derivative) and piperazine in DMF is heated at 110 °C under nitrogen for 2 to 12 hours.

- After completion, the reaction mixture is diluted with saturated sodium bicarbonate solution and extracted with methylene chloride.

- The combined organic phases are washed with brine, dried, and concentrated.

- The crude product is purified by chromatography or recrystallization.

This method affords 2-(piperazin-1-yl)quinoline derivatives in moderate to high yields (e.g., 76% yield reported for 2-(piperazin-1-yl)quinoline-6-carbonitrile).

Formation of Hydrochloride Salt

The free base 2-(piperazin-1-yl)quinoline is converted into its dihydrochloride salt by treatment with excess hydrochloric acid in ether or ethereal hydrogen chloride. This step improves the compound's stability, crystallinity, and facilitates purification.

Typical Salt Formation Conditions:

| Parameter | Details |

|---|---|

| Acid source | Excess ethereal hydrochloric acid |

| Solvent | Ether or ethyl acetate |

| Temperature | Room temperature |

| Product form | Crystalline dihydrochloride salt |

| Purification | Recrystallization from ethanol or ether |

Oxidation and Further Functional Group Transformations

In some synthetic routes, the 2-(piperazin-1-yl)quinoline intermediate undergoes further functionalization to introduce other groups such as carboxamides by oxidation of nitriles using hydrogen peroxide in dimethyl sulfoxide (DMSO) at low temperatures.

- 2-(Piperazin-1-yl)quinoline-6-carbonitrile is treated with hydrogen peroxide (30%) in DMSO at 0 °C for 4 hours.

- The reaction is quenched with sodium hydrogensulfite/sodium bicarbonate solution.

- The product, 2-(piperazin-1-yl)quinoline-6-carboxamide, is isolated and converted to its hydrochloride salt.

Alternative Synthetic Routes via Quinoline Derivative Functionalization

Other methods involve modifying quinoline precursors before piperazine substitution:

- For example, 8-hydroxyquinoline is converted to a 5-methylenechloride derivative by treatment with formaldehyde and hydrogen chloride gas.

- This intermediate undergoes N-alkylation with piperazine fragments to yield substituted 2-(piperazin-1-yl)quinoline derivatives.

- Final products are purified by recrystallization of their hydrochloride salts from ethanol.

Summary Table of Key Preparation Steps

Analytical Characterization Supporting Preparation

- Melting points determined by Thomas-Hoover apparatus.

- 1H NMR spectra recorded in DMSO-d6, showing characteristic multiplets for piperazine protons and aromatic quinoline protons.

- Mass spectra (ESI) confirm molecular ion peaks consistent with expected molecular weights.

- Elemental analyses (CHN) confirm purity and stoichiometry.

- Purification often involves chromatography with mixtures such as methanol/methylene chloride plus ammonium hydroxide.

Análisis De Reacciones Químicas

Tipos de Reacciones: El Clorhidrato de Quipazina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar derivados de quinolina.

Reducción: Las reacciones de reducción pueden modificar el anillo de quinolina, dando lugar a diversos derivados de piperazina.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de quinolina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas.

Productos Principales:

Oxidación: Derivados de óxido de N-quinolina.

Reducción: Derivados de piperazina reducidos.

Sustitución: Derivados de quinolina sustituidos.

Aplicaciones Científicas De Investigación

2-(Piperazin-1-yl)quinoline dihydrochloride has applications in chemistry, biology, and industry as a building block for synthesizing complex molecules, in studying biological processes, and in producing industrial chemicals and materials. Piperazine derivatives, including 2-(piperazin-1-yl)quinoline hydrochloride, are integral to drugs like trimetazidine, ranolazine, and aripiprazole.

Scientific Research Applications

- Antimicrobial Properties Some quinoline derivatives with piperazine moieties have demonstrated antimicrobial activity against certain bacteria and fungi. 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) exhibits antimicrobial activity .

- Anticancer Activity Some quinoline derivatives with piperazine moieties have been investigated for potential anticancer properties.

- Inhibition of Cytochrome P450 Enzymes Studies show that 2-(Piperazin-1-yl)quinoline hydrochloride can inhibit certain cytochrome P450 enzymes, such as CYP1A2 and CYP2D6, which may affect the metabolism of co-administered drugs.

Safety and Hazards

This compound is associated with several hazard statements :

- H302: Harmful if swallowed.

- H312: Harmful in contact with skin.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Mecanismo De Acción

El Clorhidrato de Quipazina actúa principalmente como un inhibidor de la recaptación de serotonina y un agonista del receptor de serotonina. Se une a varios receptores de serotonina, particularmente los subtipos 5-HT2A y 5-HT3 . Al inhibir la recaptación de serotonina, aumenta los niveles de serotonina en la hendidura sináptica, mejorando la neurotransmisión serotoninérgica. Este mecanismo es crucial para sus efectos sobre el estado de ánimo, la cognición y el comportamiento.

Compuestos Similares:

2C-B-PP: Otro derivado de piperazina con actividad serotoninérgica.

6-Nitroquipazina: Un potente inhibidor de la recaptación de serotonina.

Naftilpiperazina: Conocido por su interacción con los receptores de serotonina.

Singularidad: El Clorhidrato de Quipazina es único debido a su doble función como inhibidor de la recaptación de serotonina y agonista del receptor. Esta acción dual lo convierte en una herramienta valiosa en la investigación, proporcionando información sobre las complejas interacciones de la serotonina en el cerebro.

Comparación Con Compuestos Similares

Pharmacological Properties :

- Solubility : Moderate aqueous solubility (0.305 mg/mL; Log S = -2.84) and high gastrointestinal absorption .

Synthesis: Prepared via reductive amination of 1-(4-chloroisoquinolin-1-yl)piperazine with sodium triacetoxyborohydride in 1,2-dichloroethane, followed by silica gel chromatography .

Comparison with Structural and Functional Analogues

Structural Analogues with Piperazine-Quinoline Motifs

Functional Analogues in Therapeutics

Key Research Findings

- CYP Inhibition: this compound’s inhibition of CYP1A2/2D6 distinguishes it from cetirizine and hydroxyzine, which lack significant CYP interactions .

- Structural Flexibility : Addition of sulfonyl or halogen groups (e.g., in FPPQ or 5-chloro-8-methyl derivatives) enhances receptor specificity or pharmacokinetic properties .

- Therapeutic Potential: Unlike first-generation antihistamines (e.g., hydroxyzine), this compound’s lack of sedative effects aligns with second-generation agents like cetirizine but requires further validation .

Actividad Biológica

2-(Piperazin-1-yl)quinoline dihydrochloride, a derivative of quinoline featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by the chemical formula , suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Its mechanism of action, while not fully elucidated, is believed to involve interference with microbial cellular processes. Comparative studies have shown that this compound can inhibit the growth of various bacterial strains, making it a potential agent for treating infections.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria |

| 6-Fluoro-8-(piperazin-1-yl)quinoline hydrochloride | Enhanced antimicrobial | Various bacterial strains |

Cytotoxic Potential

Recent studies have highlighted the cytotoxic effects of 2-(piperazin-1-yl)quinoline derivatives on cancer cell lines. For instance, one study demonstrated that a closely related compound, BAPPN (a piperazine derivative), exhibited cytotoxicity against liver (HepG2), colon (HCT-116), breast (MCF-7), and lung (A549) cancer cell lines. The compound induced apoptosis by up-regulating apoptotic proteins such as caspase-3 and tumor suppressor protein P53 while down-regulating proliferative proteins like VEGF and PCNA .

Case Study: BAPPN

The cytotoxicity of BAPPN was assessed through various concentrations over different time intervals:

| Cell Line | IC50 Value (μg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 | 3.3 | Apoptosis induction |

| HCT-116 | 23 | Downregulation of VEGF |

| MCF-7 | 3.1 | Induction of caspase-3 |

| A549 | 9.96 | Morphological changes |

These findings suggest that derivatives of 2-(piperazin-1-yl)quinoline may serve as effective chemotherapeutic agents.

Neuroprotective Effects

Emerging research indicates that some quinoline derivatives possess neuroprotective properties , particularly in models of neurodegenerative diseases like Parkinson's disease. Compounds with piperazine moieties have shown the ability to reduce oxidative stress and improve neuronal survival rates in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the piperazine ring enhances solubility and facilitates interaction with various biological targets. Modifications to the quinoline moiety can significantly alter its pharmacological profile, as demonstrated in comparative studies with similar compounds .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(piperazin-1-yl)quinoline dihydrochloride, and what analytical methods validate its purity?

Methodological Answer: The synthesis typically involves coupling piperazine to a quinoline backbone via nucleophilic substitution. Key steps include:

- Reaction Conditions : Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to facilitate the substitution reaction between 2-chloroquinoline and piperazine .

- Purification : Column chromatography (silica gel, eluting with methanol/dichloromethane mixtures) to isolate intermediates, followed by recrystallization from 2-propanol to remove impurities .

- Characterization :

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 259.1 for the free base).

- 1H NMR : Key signals include aromatic protons (δ 8.2–7.2 ppm), piperazine N–H (δ 3.2–2.8 ppm), and quinoline CH (δ 6.5 ppm) .

- Purity Validation : HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to achieve >98% purity .

Q. How do solvent systems and pH influence the solubility of this compound?

Methodological Answer: The dihydrochloride salt exhibits pH-dependent solubility:

- Aqueous Solubility : Low solubility in neutral water due to protonation of the piperazine moiety. Solubility increases under acidic conditions (pH < 3) via salt dissociation .

- Organic Solvents : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in non-polar solvents (e.g., hexane). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffered saline .

- Critical Consideration : Precipitation may occur during in vitro assays if the final DMSO concentration exceeds 1% or if buffered solutions deviate from pH 4–6 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Methodological Answer: Discrepancies in NMR spectra often arise from:

- Tautomerism : The quinoline nitrogen and piperazine protons may exhibit dynamic exchange, broadening signals. Use deuterated DMSO or acidic D2O to stabilize protonation states .

- Impurity Interference : Residual solvents (e.g., 2-propanol) or byproducts (e.g., unreacted 2-chloroquinoline) can obscure signals. Conduct 2D NMR (COSY, HSQC) to assign overlapping peaks .

- Reference Standards : Compare with published spectra of structurally related compounds, such as 7-chloro-4-(piperazin-1-yl)quinoline, to validate assignments .

Q. What strategies optimize the biological activity of 2-(piperazin-1-yl)quinoline derivatives in antimalarial assays?

Methodological Answer: To enhance activity:

Q. How should researchers address stability challenges during long-term storage of this compound?

Methodological Answer: Stability is compromised by:

- Hydrolysis : The dihydrochloride salt degrades in humid environments, releasing HCl. Store desiccated at 2–8°C in amber vials .

- Oxidation : Piperazine moieties are prone to oxidation. Add antioxidants (e.g., BHT at 0.01% w/v) to stock solutions .

- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) and track degradation via HPLC. Limit degradation products to <0.5% .

Q. What methodologies identify and quantify impurities in synthesized batches?

Methodological Answer: Common impurities include:

- 4,5-Dichloroquinoline : A byproduct from incomplete substitution. Detect via GC-MS (retention time: 8.2 min) or HPLC (relative retention: 1.3 vs. parent compound) .

- Piperazine Dihydrochloride : Unreacted starting material. Quantify using ion chromatography with conductivity detection .

- Mitigation : Optimize reaction time (12–18 hours) and stoichiometry (1:1.2 quinoline:piperazine) to minimize residuals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.